2-fluoropent-2-enal
Description
2-Fluoropent-2-enal (C₅H₇FO) is an α,β-unsaturated aldehyde featuring a fluorine atom at the β-position of the pent-2-enal backbone. This compound’s structure combines the reactivity of an aldehyde group with the electron-withdrawing effects of fluorine, which enhances electrophilicity at the α-carbon. Such properties make it a valuable intermediate in organic synthesis, particularly for fluorinated pharmaceutical or agrochemical precursors.
Properties
Molecular Formula |
C5H7FO |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
2-fluoropent-2-enal |
InChI |
InChI=1S/C5H7FO/c1-2-3-5(6)4-7/h3-4H,2H2,1H3 |
InChI Key |
SFODNYYPENIDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C=O)F |
Origin of Product |
United States |
Chemical Reactions Analysis
2-fluoropent-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
2-fluoropent-2-enal has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the production of specific materials or as a component in various formulations.
Mechanism of Action
The mechanism of action of 2-fluoropent-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of 2-fluoropent-2-enal and analogous compounds:
| Compound | Substituent at C2 | Molecular Formula | Key Functional Groups | Electron Effects |
|---|---|---|---|---|
| This compound | Fluorine (F) | C₅H₇FO | Aldehyde, α,β-unsaturated | Strong electron-withdrawing (F) |
| 2-Methylpent-2-enal | Methyl (CH₃) | C₆H₁₀O | Aldehyde, α,β-unsaturated | Electron-donating (CH₃) |
| 2-Phenylpent-2-enal | Phenyl (C₆H₅) | C₁₁H₁₂O | Aldehyde, α,β-unsaturated | Electron-withdrawing (aryl) |
| 4-Methyl-2-phenylpent-2-enal | Methyl (CH₃), Phenyl (C₆H₅) | C₁₂H₁₄O | Aldehyde, α,β-unsaturated | Steric hindrance (CH₃, C₆H₅) |
Key Insights :
- Fluorine’s electronegativity in this compound increases electrophilicity at the α-carbon, favoring nucleophilic additions (e.g., Michael additions) compared to methyl or phenyl substituents .
- Steric effects in 4-methyl-2-phenylpent-2-enal reduce reactivity at the aldehyde group, unlike the fluorine-substituted analog .
Physicochemical Properties
Comparative physical properties (estimated for this compound based on analogs):
| Property | This compound | 2-Methylpent-2-enal | 2-Phenylpent-2-enal |
|---|---|---|---|
| Boiling Point (°C) | ~110–120 (est.) | 142–145 | 250–260 |
| Solubility | Moderate in polar solvents | Low in water | Insoluble in water |
| Stability | Air-sensitive | Stable under N₂ | Light-sensitive |
Key Findings :
Insights :
- 2-Phenylpent-2-enal is approved for food use in trace amounts, whereas fluorinated derivatives lack regulatory approval .
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